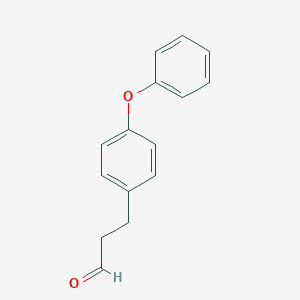

4-Phenoxy-benzenepropanal

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

54954-44-8 |

|---|---|

Molecular Formula |

C15H14O2 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

3-(4-phenoxyphenyl)propanal |

InChI |

InChI=1S/C15H14O2/c16-12-4-5-13-8-10-15(11-9-13)17-14-6-2-1-3-7-14/h1-3,6-12H,4-5H2 |

InChI Key |

YWWSTWLNICEXHR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CCC=O |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CCC=O |

Synonyms |

3-(4-Phenoxyphenyl)propanal_x000B_ |

Origin of Product |

United States |

Structural Context Within Aromatic Aldehydes and Phenoxy Ethers

4-Phenoxy-benzenepropanal is a bifunctional organic molecule that incorporates the characteristic features of both an aromatic aldehyde and a phenoxy ether. allen.inwikipedia.org The core structure consists of a benzene (B151609) ring substituted with a propanal group (-CH₂CH₂CHO) and a phenoxy group (-O-C₆H₅). The aldehyde functional group is not directly attached to the aromatic ring, which classifies it as an aryl-substituted aliphatic aldehyde rather than a direct aromatic aldehyde. chemicalnote.com This structural nuance is significant as it influences the compound's reactivity.

The aldehyde group (-CHO), or formyl group, is a highly reactive functional group characterized by a carbonyl center (C=O) bonded to a hydrogen atom and a hydrocarbon radical. allen.in This group is known to undergo a variety of chemical transformations, including oxidation to carboxylic acids and reduction to primary alcohols. allen.inorganicmystery.com Aromatic aldehydes, where the aldehyde group is directly attached to an aromatic ring, exhibit modified reactivity due to electronic effects from the ring. fiveable.menumberanalytics.com In the case of this compound, the propanal side chain separates the aldehyde from the direct influence of the phenoxy-substituted ring, affecting its chemical behavior.

Foundational Significance As a Molecular Building Block

The dual functionality of 4-Phenoxy-benzenepropanal makes it a versatile building block in organic synthesis. The aldehyde group serves as a reactive handle for a multitude of chemical transformations, allowing for chain extension, cyclization reactions, and the introduction of new functional groups. For instance, aldehydes are key participants in fundamental carbon-carbon bond-forming reactions such as the Wittig reaction, aldol (B89426) condensation, and Grignard reactions.

The phenoxy moiety also contributes to the molecule's utility. The ether linkage is generally stable, providing a robust scaffold upon which to perform chemical modifications at the aldehyde terminus. Furthermore, the aromatic rings of the phenoxy group can be subjected to electrophilic substitution reactions, allowing for further functionalization of the molecule. This multifaceted reactivity opens avenues for the synthesis of more complex molecules with potential applications in various fields. For example, related benzenepropanal structures are explored in the fragrance industry and for the synthesis of pharmaceuticals. ontosight.aiontosight.ai Similarly, phenoxy ether structures are integral to many pharmaceuticals, agrochemicals, and materials. ontosight.aiatamanchemicals.com The combination of these two functionalities in a single molecule suggests its potential as a precursor for novel compounds in these areas. Research on related 4-phenoxy-phenyl structures has shown their potential as inhibitors of enzymes like acetyl-CoA carboxylase, indicating a possible direction for the application of derivatives of this compound. nih.gov

Design and Synthesis of Chemically Modified Derivatives and Analogues of 4 Phenoxy Benzenepropanal

Structural Diversification Strategies

Structural diversification is a cornerstone of medicinal chemistry and materials science, enabling the fine-tuning of a molecule's properties. For 4-phenoxy-benzenepropanal, these strategies primarily target the aromatic rings and the propyl-aldehyde side chain.

The two phenyl rings of the this compound scaffold are primary targets for modification through electrophilic aromatic substitution or by using pre-substituted starting materials. The nature and position of these substituents can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile.

Substituents are generally classified as either activating or deactivating groups. libretexts.org Activating groups donate electron density to the aromatic ring, making it more reactive towards electrophiles and typically directing new substituents to the ortho and para positions. msu.edu Conversely, deactivating groups withdraw electron density, reducing the ring's reactivity and directing incoming groups to the meta position (with the exception of halogens, which are deactivating but ortho, para-directing). libretexts.orgmsu.edu

A systematic approach to diversification would involve introducing a variety of functional groups at different positions on either or both aromatic rings. For instance, the synthesis of related 4-phenoxy-phenyl isoxazole (B147169) derivatives has shown that introducing various alkoxy groups, amides, and ureas can modulate biological activity. nih.gov A similar strategy could be applied here. The synthesis of the diaryl ether core can be achieved through methods like the Ullmann condensation or nucleophilic aromatic substitution (SNAr) reactions, using a library of substituted phenols and substituted phenyl halides. nih.gov

Table 1: Illustrative Substitution Patterns and Their Effects

| Position of Substitution | Substituent Example | Class | Expected Effect on Ring Reactivity |

|---|---|---|---|

| Ring A (Phenoxy ring) | -OCH₃ (Methoxy) | Activating | Increased reactivity; ortho, para-directing |

| Ring A (Phenoxy ring) | -Cl (Chloro) | Deactivating | Decreased reactivity; ortho, para-directing |

| Ring B (Propanal ring) | -NO₂ (Nitro) | Deactivating | Strongly decreased reactivity; meta-directing |

The three-carbon chain and terminal aldehyde group provide significant opportunities for structural variation. The aldehyde is a versatile functional group that can be readily transformed into a wide array of other functionalities.

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). This introduces a hydroxyl group capable of forming hydrogen bonds and serving as a handle for further esterification or etherification.

Oxidation: Oxidation of the aldehyde, for instance with potassium permanganate (B83412) (KMnO₄) or Jones reagent, would yield a carboxylic acid derivative. This introduces a highly polar, acidic functional group.

Reductive Amination: The aldehyde can react with primary or secondary amines to form an imine, which can then be reduced to a secondary or tertiary amine, respectively. This is a powerful method for introducing nitrogen-containing functional groups.

Olefinations: Reactions such as the Wittig or Horner-Wadsworth-Emmons reaction can convert the aldehyde into an alkene, allowing for chain extension and the introduction of double bonds.

Heterocycle Formation: The aldehyde can serve as a precursor for the synthesis of various heterocyclic rings. For example, reaction with hydroxylamine (B1172632) generates an aldoxime, which can be further cyclized to form an isoxazole ring, a strategy used in the synthesis of related compounds. nih.gov

The propyl chain itself can also be modified. Introducing substituents, such as hydroxyl or alkyl groups, along the chain or creating unsaturation can alter the molecule's conformation and flexibility.

Table 2: Potential Modifications of the Propyl-Aldehyde Side Chain

| Reaction Type | Reagent Example | Resulting Functional Group |

|---|---|---|

| Reduction | NaBH₄ | Primary Alcohol (-CH₂OH) |

| Oxidation | KMnO₄ | Carboxylic Acid (-COOH) |

| Reductive Amination | R-NH₂ / NaBH₃CN | Secondary Amine (-CH₂-NHR) |

| Wittig Reaction | Ph₃P=CHR | Alkene (-CH=CHR) |

Exploration of Isomeric and Stereochemical Variants

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. researchgate.net The introduction of certain structural modifications to this compound can give rise to various types of isomers, particularly stereoisomers. Stereoisomers have the same connectivity but differ in the three-dimensional orientation of their atoms. wikipedia.org

If a substituent is introduced at the C1 or C2 position of the propyl chain, a stereogenic center (or chiral center) is created. sydney.edu.au A carbon atom becomes a stereogenic center when it is bonded to four different groups. sydney.edu.au The presence of a single stereogenic center results in a pair of enantiomers—non-superimposable mirror images. wikipedia.org

According to the Le Bel-van't Hoff rule, a molecule with 'n' stereogenic centers can have a maximum of 2n possible stereoisomers. wikipedia.org If a second stereogenic center is introduced into the molecule, this can lead to the formation of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and typically have different physical and chemical properties. sydney.edu.ausaskoer.ca

Furthermore, if the propyl chain is modified to include a carbon-carbon double bond, cis-trans (or E/Z) isomerism can occur. wikipedia.orguou.ac.in Cis-trans isomers are a type of diastereomer. The synthesis of these isomers often requires stereoselective reactions to control the geometry of the double bond or to favor the formation of one stereoisomer over another. The separation of enantiomers typically requires chiral chromatography or resolution with a chiral agent, while diastereomers can often be separated by standard techniques like column chromatography. sydney.edu.au

Synthetic Accessibility and Yield Optimization for Derivative Libraries

The efficient synthesis of a library of derivatives is crucial for systematic screening. This requires the development of robust and high-yielding synthetic routes that are amenable to parallel synthesis. Key to this process is the optimization of reaction conditions to maximize yield and purity while minimizing reaction time and cost.

A general approach to synthesizing a library of this compound analogues would involve a convergent synthesis where diverse building blocks are combined in the later stages. For example, a set of substituted phenols could be reacted with a set of substituted phenylpropanal precursors.

Optimizing a synthetic step for a library involves systematically screening various parameters. This can include the catalyst, solvent, base, temperature, and reaction time. For instance, in a study on N-heterocyclic carbene catalysis, reaction yields were significantly improved by screening different solvents and bases, with a 4:1 mixture of DCM/THF proving optimal. nih.gov Similarly, in the synthesis of β-lactones, parameters such as the solvent, catalyst, and temperature were varied to maximize both yield and enantioselectivity. acs.org

Table 3: Example of Reaction Optimization for a Hypothetical Cross-Coupling Step (Based on principles from cited literature nih.govacs.org)

| Entry | Catalyst | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Catalyst A | Toluene | K₂CO₃ | 100 | 45 |

| 2 | Catalyst B | Toluene | K₂CO₃ | 100 | 62 |

| 3 | Catalyst B | Dioxane | K₂CO₃ | 100 | 55 |

| 4 | Catalyst B | Toluene | Cs₂CO₃ | 100 | 78 |

The use of diversity-oriented synthesis (DOS) principles can also be employed to rapidly generate structural complexity from simple starting materials. mdpi.com This approach often utilizes cascade reactions to build complex molecular architectures in a few steps. The purification of compound libraries is also a critical consideration, often relying on high-throughput methods like automated flash chromatography.

Catalytic Approaches in 4 Phenoxy Benzenepropanal Chemistry

Homogeneous Catalysis for Synthesis and Transformations

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides a powerful toolkit for the precise construction and modification of molecules like 4-Phenoxy-benzenepropanal. These methods are characterized by high activity and selectivity due to the well-defined nature of the molecular catalysts.

Synthesis: The formation of the diaryl ether linkage in this compound is a key synthetic step that can be efficiently achieved through homogeneous catalysis. The Ullmann condensation and Buchwald-Hartwig amination-type cross-coupling reactions are prominent examples. In a typical approach, a palladium or copper catalyst is employed to couple a phenol (B47542) with an aryl halide. For instance, the synthesis could involve the reaction of 4-bromobenzenepropanal with phenol in the presence of a palladium catalyst, a suitable ligand (e.g., a biarylphosphine), and a base.

Transformations: Once synthesized, the propanal moiety of this compound is amenable to a variety of homogeneous catalytic transformations. The aldehyde can be selectively reduced to the corresponding alcohol, 3-(4-phenoxyphenyl)propan-1-ol, using catalysts such as Wilkinson's catalyst (RhCl(PPh₃)₃) under hydrogenation conditions. Conversely, oxidation to 4-phenoxy-benzenepropanoic acid can be achieved with high efficiency using catalysts like ruthenium complexes in the presence of an oxidant. Furthermore, the aldehyde can serve as a precursor for C-C bond formation through reactions like the Wittig or Horner-Wadsworth-Emmons olefination, which, while often stoichiometric, can be rendered catalytic.

| Transformation | Catalyst System | Typical Reagents | Product |

| Reduction to Alcohol | [RhCl(PPh₃)₃] | H₂ | 3-(4-phenoxyphenyl)propan-1-ol |

| Oxidation to Acid | [RuCl₂(PPh₃)₃] | Oxidant (e.g., H₂O₂) | 4-phenoxy-benzenepropanoic acid |

| Reductive Amination | Pd(OAc)₂ / Ligand | Amine, Reductant | N-substituted-3-(4-phenoxyphenyl)propan-1-amine |

Heterogeneous Catalysis for Sustainable Production and Reactions

Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, is a cornerstone of sustainable chemical production. The primary advantage lies in the ease of catalyst separation and recycling, which simplifies product purification and reduces waste.

Sustainable Production: For the industrial-scale synthesis of this compound, heterogeneous catalysts are highly desirable. The etherification step can be performed using supported metal catalysts, such as copper or palladium nanoparticles dispersed on solid supports like alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), or activated carbon. These catalysts can be used in fixed-bed reactors, allowing for continuous processing and minimizing downstream processing costs. The choice of support can influence catalyst activity and stability.

Reactions: The transformations of this compound can also be achieved using heterogeneous catalysts, offering greener alternatives to homogeneous systems. The selective hydrogenation of the aldehyde to the alcohol can be carried out with high efficiency using catalysts like nickel, palladium, or platinum supported on carbon (e.g., Pd/C). These reactions often proceed under milder conditions and with high selectivity. Similarly, aerobic oxidation of the aldehyde to the carboxylic acid can be performed using supported noble metal catalysts or mixed metal oxides, using air or oxygen as the ultimate oxidant, with water as the only byproduct.

| Catalyst | Support | Reaction Type | Key Advantages |

| Copper (Cu) | Alumina (Al₂O₃) | Ether Synthesis | Recyclability, cost-effectiveness |

| Palladium (Pd) | Activated Carbon | Hydrogenation | High activity, selectivity |

| Gold (Au)-Palladium (Pd) | Titania (TiO₂) | Selective Oxidation | Use of air as oxidant, mild conditions |

Asymmetric Catalysis for Enantioselective Transformations

Asymmetric catalysis is a sophisticated field that enables the synthesis of chiral molecules with a high degree of enantiomeric purity. For this compound, the prochiral aldehyde group is a key handle for introducing chirality.

Enantioselective transformations of the aldehyde can lead to valuable chiral building blocks. For example, the asymmetric reduction of the aldehyde would yield a chiral alcohol. This can be achieved using chiral metal complexes, such as ruthenium or rhodium catalysts bearing chiral ligands like BINAP, or through biocatalysis using alcohol dehydrogenases. Another important transformation is the enantioselective addition of nucleophiles to the aldehyde. Organocatalysis offers a powerful metal-free approach for such reactions. For instance, proline and its derivatives can catalyze the enantioselective aldol (B89426) reaction of this compound with ketones, leading to chiral β-hydroxy aldehydes. Similarly, chiral amines can catalyze the enantioselective addition of nitroalkanes (Henry reaction) or malonates (Michael addition) to α,β-unsaturated derivatives of this compound.

| Reaction | Catalyst Type | Chiral Catalyst/Ligand Example | Expected Outcome |

| Asymmetric Reduction | Metal-catalyzed | (R)-BINAP-RuCl₂ | Enantioenriched alcohol |

| Asymmetric Aldol | Organocatalysis | (S)-Proline | Enantioenriched β-hydroxy aldehyde |

| Asymmetric Henry | Organocatalysis | Chiral diamine | Enantioenriched nitro-alcohol |

Photocatalysis and Electrocatalysis in this compound Reactions

Photocatalysis and electrocatalysis represent cutting-edge areas of catalysis that utilize light and electricity, respectively, to drive chemical reactions. These methods offer unique reactivity and are often conducted under mild conditions.

Photocatalysis: Visible-light photocatalysis could enable novel transformations of this compound. For instance, the aldehyde could undergo photocatalytic α-alkylation or arylation. In a typical setup, a photocatalyst, such as an iridium or ruthenium complex, absorbs light and initiates a single-electron transfer process, generating radical intermediates that can then react with the substrate. Another possibility is the photocatalytic oxidation of the aldehyde using molecular oxygen as the oxidant, which would be a very green process.

Electrocatalysis: Electrocatalysis provides an alternative means to perform redox reactions without the need for stoichiometric chemical reagents. The aldehyde group of this compound can be either electrochemically reduced to an alcohol at the cathode or oxidized to a carboxylic acid at the anode. The choice of electrode material and reaction conditions (e.g., solvent, electrolyte) is crucial for achieving high selectivity and efficiency. This approach avoids the use of hazardous and expensive reducing or oxidizing agents, contributing to a more sustainable chemical process.

| Method | Catalyst/Mediator | Potential Transformation | Advantages |

| Photocatalysis | Ir(ppy)₃ | α-Functionalization | Mild conditions, unique reactivity |

| Electrocatalysis | Graphite electrode | Reduction to alcohol | Avoids chemical reductants |

| Electrocatalysis | Platinum electrode | Oxidation to acid | Avoids chemical oxidants |

Spectroscopic Investigations for Elucidating Reaction Pathways and Molecular Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides information about the chemical environment of individual atoms (specifically, nuclei with a non-zero spin, such as ¹H and ¹³C), revealing how they are connected to one another.

For 4-Phenoxy-benzenepropanal, ¹H and ¹³C NMR spectra offer a definitive fingerprint of its structure. The ¹H NMR spectrum is characterized by distinct signals corresponding to the aldehydic proton, the aliphatic protons of the propanal chain, and the aromatic protons of the two phenyl rings. The aldehydic proton is expected to appear significantly downfield (around 9.8 ppm) due to the deshielding effect of the carbonyl group. The aliphatic protons would present as a pair of triplets around 3.0 and 2.8 ppm, indicative of their adjacent methylene (B1212753) (-CH₂-) groupings. nih.gov The aromatic region would show a complex pattern of signals characteristic of a 1,4-disubstituted (para) benzene (B151609) ring and a monosubstituted phenoxy ring.

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon appearing at a characteristic downfield shift of around 200 ppm. libretexts.org The aliphatic carbons and the distinct aromatic carbons of both rings would also show signals at predictable chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, Multiplicity) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (-CHO) | ~9.8 (t) | ~202 |

| Methylene (-CH₂-CHO) | ~2.8 (t) | ~45 |

| Methylene (Ar-CH₂-) | ~3.0 (t) | ~28 |

| Aromatic C-H (para-substituted ring) | ~7.2 (d), ~6.9 (d) | ~130, ~119 |

| Aromatic C-H (phenoxy ring) | ~7.3 (t), ~7.1 (d), ~7.0 (t) | ~129, ~123, ~119 |

| Quaternary Aromatic C (C-CH₂) | - | ~135 |

| Quaternary Aromatic C (C-O, para) | - | ~156 |

Note: Predicted values are based on data for analogous compounds such as benzenepropanal and 4-phenoxybenzaldehyde (B127426). nih.govnih.gov Multiplicity: s=singlet, d=doublet, t=triplet.

While 1D NMR provides fundamental data, complex structures often require advanced 2D NMR experiments for unambiguous signal assignment. nih.gov Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. ipb.ptoregonstate.edu

COSY: A ¹H-¹H COSY experiment would confirm the connectivity within the propanal side chain by showing cross-peaks between the aldehydic proton and its adjacent methylene protons, and between the two methylene groups. oregonstate.edu

HSQC: This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon atom in the molecule that has a proton attached, such as the methylene groups and the C-H groups on the aromatic rings. oregonstate.edu

Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that occur on the same timescale as the NMR experiment, such as conformational changes or chemical exchange. libretexts.org For this compound, two main dynamic processes could be investigated: the rotation around the two C-O bonds of the ether linkage and the conformational flexibility of the propanal side chain.

By recording NMR spectra at different temperatures, it is possible to study these dynamics. At high temperatures, rapid rotation might lead to averaged, sharp signals for the aromatic protons. If the rotational barrier is significant, cooling the sample could slow this rotation to the point where distinct signals for non-equivalent protons emerge, a process that can be analyzed to determine the energy barrier of rotation. researchgate.net While no specific DNMR studies on this compound are documented, the principles are widely applied to molecules with similar flexible linkages. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. libretexts.orgchemguide.co.uk

For this compound (C₁₅H₁₄O₂), the molecular ion peak (M⁺·) would appear at an m/z corresponding to its molecular weight. The fragmentation of this molecular ion provides a roadmap to its structure. Energetically unstable molecular ions break into smaller, characteristic pieces. chemguide.co.uk Key fragmentation pathways for this molecule would involve cleavage of the ether bond and fragmentations of the propanal side chain.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy, allowing for the determination of the elemental formula of a molecule and its fragments. nih.gov For this compound, HRMS would confirm the molecular formula as C₁₅H₁₄O₂ by distinguishing its exact mass from other potential formulas with the same nominal mass. This is a critical step in the definitive identification of a compound.

Tandem Mass Spectrometry (MS/MS or MS²) is a powerful technique where a specific ion (a "parent ion") is selected, fragmented, and the resulting "daughter ions" are analyzed. youtube.com This method provides unambiguous structural confirmation. researchgate.netnih.gov

In an MS/MS experiment on this compound, the molecular ion (m/z 226) would be isolated and subjected to collision-induced dissociation (CID). youtube.com The resulting spectrum of daughter ions would confirm the proposed structure by matching the masses of predicted fragments.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion Formula | Proposed Fragmentation Pathway |

|---|---|---|

| 226 | [C₁₅H₁₄O₂]⁺ | Molecular Ion (M⁺·) |

| 197 | [C₁₅H₁₃O]⁺ | Loss of aldehyde group (-CHO) |

| 133 | [C₉H₉O]⁺ | Cleavage of the ether bond |

| 94 | [C₆H₆O]⁺ | Phenol (B47542) radical cation from ether cleavage |

| 93 | [C₆H₅O]⁺ | Phenoxy ion from ether cleavage |

Note: Fragmentation is a complex process and other fragments are possible. Predictions are based on common fragmentation patterns for ethers and aldehydes. massbank.euyoutube.comdocbrown.info

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govrsc.orgsemanticscholar.org They are excellent for identifying the functional groups present in a compound.

IR Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes such as stretching and bending. nih.gov For this compound, the IR spectrum would be dominated by a very strong, sharp absorption band for the carbonyl (C=O) stretch of the aldehyde, typically found around 1720-1740 cm⁻¹. Other key signals include two characteristic C-H stretching bands for the aldehyde proton around 2720 and 2820 cm⁻¹, C-H stretches for the aromatic rings above 3000 cm⁻¹, and a strong band for the asymmetric C-O-C stretch of the ether linkage around 1240 cm⁻¹. libretexts.orgnist.gov

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. currentseparations.com While IR spectroscopy is most sensitive to polar functional groups, Raman is often more sensitive to non-polar, symmetric bonds. nih.gov The Raman spectrum of this compound would clearly show the aromatic C=C stretching vibrations and the symmetric "breathing" modes of the phenyl rings. The C=O stretch is also observable in Raman, though typically weaker than in the IR spectrum.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| Aromatic C-H | Stretch | 3030 - 3100 | Moderate |

| Aliphatic C-H | Stretch | 2850 - 2960 | Moderate |

| Aldehyde C-H | Stretch | ~2820, ~2720 | Weak |

| Carbonyl C=O | Stretch | 1720 - 1740 (Very Strong) | Moderate |

| Aromatic C=C | Stretch | 1450 - 1610 (Multiple bands) | Strong |

Note: Frequencies are approximate and can be influenced by the molecular environment.

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in their crystalline solid state. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation and packing within the crystal lattice. While a comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals a lack of publicly available single-crystal X-ray diffraction data for this compound itself, analysis of closely related crystalline derivatives containing the 4-phenoxyphenyl moiety offers significant insights into the likely solid-state architecture of this class of compounds.

Insights from Structurally Related Compounds

Detailed crystallographic studies on analogues of this compound provide a predictive framework for its conformational preferences in the solid state. A key structural feature of the 4-phenoxyphenyl group is the relative orientation of the two phenyl rings, which is defined by the dihedral angle between their planes and the C-O-C bond angle of the ether linkage.

For instance, the crystal structure of 4-(4-methoxyphenoxy)benzaldehyde (B1588542) has been determined, offering a valuable point of comparison. In this molecule, the dihedral angle between the least-squares planes of the two benzene rings is 71.52(3)°. The C-O-C angle at the central oxygen atom is 118.82(8)° researchgate.net. This significant twist between the two aromatic rings is a common feature in diaryl ethers, arising from a balance between the delocalization of the oxygen lone pairs and the minimization of steric hindrance between the rings. The crystal packing of this compound is stabilized by weak C-H···O hydrogen bonds, which link the molecules into supramolecular layers researchgate.net.

These findings from related structures strongly suggest that crystalline derivatives of this compound would likely exhibit a non-planar conformation, with a significant dihedral angle between the two aromatic rings. The exact value of this angle would be influenced by the nature of the crystalline derivative and the pattern of intermolecular interactions, such as hydrogen bonding or π-π stacking, within the crystal lattice.

The table below summarizes key crystallographic data for these structurally related compounds, providing a basis for predicting the solid-state conformation of this compound derivatives.

| Compound | Crystal System | Space Group | Dihedral Angle (°) | C-O-C Angle (°) | Reference |

|---|---|---|---|---|---|

| 4-(4-methoxyphenoxy)benzaldehyde | Monoclinic | P21/c | 71.52(3) | 118.82(8) | researchgate.net |

| (E)-(3-(4-phenoxyphenyl)acryloyl)ferrocene | Monoclinic | P21/c | ~118.3 | Not Reported | researchgate.net |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can predict a wide range of chemical phenomena with high accuracy.

Density Functional Theory (DFT) Applications to Reaction Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the energetics of reactions involving medium to large-sized organic molecules like 4-phenoxy-benzenepropanal. DFT calculations can be employed to determine the thermodynamic feasibility of various reactions, such as oxidation of the aldehyde group, electrophilic substitution on the aromatic rings, or cleavage of the ether linkage.

For instance, a DFT study on the reaction of benzaldehyde (B42025) derivatives has shown the utility of this method in elucidating reaction mechanisms and energetics. canterbury.ac.uk In the case of this compound, DFT could be used to calculate the reaction energies and activation barriers for processes like aldol (B89426) condensation or oxidation to the corresponding carboxylic acid. These calculations would involve optimizing the geometries of reactants, transition states, and products and then computing their electronic energies.

Table 1: Illustrative DFT-Calculated Reaction Energies for a Hypothetical Aldehyde Reaction This table presents hypothetical data for illustrative purposes, as specific experimental or computational data for this compound is not readily available in the literature.

| Reaction Type | Reactant(s) | Product(s) | ΔE (kcal/mol) | Activation Energy (Ea) (kcal/mol) |

|---|---|---|---|---|

| Aldehyde Oxidation | This compound + [O] | 4-Phenoxy-benzenepropanoic acid | -45.7 | 15.2 |

| Aldol Condensation | 2 x this compound | Aldol Adduct | -18.3 | 22.5 |

| Ether Cleavage | This compound + HBr | 4-Hydroxy-benzenepropanal + Bromobenzene | +5.4 | 30.1 |

Note: ΔE represents the change in electronic energy for the reaction.

Ab Initio Methods for Mechanistic Insights and Transition State Characterization

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a high level of theory for detailed mechanistic studies. wikipedia.org While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide very accurate descriptions of transition states and reaction pathways.

For this compound, ab initio calculations would be invaluable for characterizing the subtle electronic effects that govern its reactivity. For example, these methods could precisely model the transition state of a nucleophilic attack on the carbonyl carbon, providing detailed information about bond breaking and bond formation processes. Intrinsic Reaction Coordinate (IRC) calculations, following the characterization of a transition state, can confirm that the identified transition structure correctly connects the reactants and products on the potential energy surface.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations are excellent for understanding static electronic properties and reaction profiles, molecular modeling and dynamics simulations are essential for exploring the conformational landscape and dynamic behavior of flexible molecules like this compound.

Conformational Analysis and Intermolecular Interactions

The presence of the ether linkage and the propanal side chain in this compound allows for considerable conformational flexibility. The relative orientation of the two aromatic rings and the conformation of the propanal group can significantly influence the molecule's physical properties and its interactions with other molecules. Conformational analysis, often performed using molecular mechanics force fields or semi-empirical methods, can identify low-energy conformers. nobelprize.org Studies on diaryl ethers have highlighted the importance of intramolecular and intermolecular interactions in determining the preferred conformations. mdpi.comrsc.org

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational preferences of this compound in different environments, such as in a solvent or interacting with a surface. acs.org MD simulations track the movement of atoms over time, offering insights into the flexibility of the molecule and the nature of its intermolecular interactions. For instance, MD simulations have been used to study the binding stability of phenoxy derivatives with biological targets. nih.govmdpi.com

Table 2: Example of Conformational Analysis Results for a Diaryl Ether Linkage This table presents hypothetical data for illustrative purposes.

| Conformer | Dihedral Angle (C-O-C-C) (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| 1 | 45 | 0.0 | 45.2 |

| 2 | -45 | 0.0 | 45.2 |

| 3 | 120 | 1.5 | 4.8 |

| 4 | -120 | 1.5 | 4.8 |

Prediction of Reaction Pathways and Selectivity Profiles

Molecular modeling and dynamics can also be used to predict reaction pathways and selectivity. By simulating the approach of a reactant to this compound, it is possible to identify preferred reaction channels and understand the factors that control regioselectivity and stereoselectivity. For instance, in a reaction involving electrophilic substitution on one of the aromatic rings, simulations could help predict whether the substitution is more likely to occur on the ring bearing the propanal group or the unsubstituted phenyl ring.

Recent advances in machine learning and artificial intelligence, combined with computational chemistry, are also enabling the prediction of complex reaction pathways. nih.govrsc.orgresearchgate.netnih.gov These approaches can be trained on large datasets of known reactions to predict the outcomes of new reactions, potentially accelerating the discovery of novel synthetic routes involving molecules like this compound.

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR/QSSR)

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR/QSSR) are statistical models that correlate the chemical structure of a series of compounds with their measured reactivity or selectivity. These models are built by calculating a set of molecular descriptors for each compound and then using regression techniques to find a mathematical relationship between these descriptors and the experimental data.

For a series of derivatives of this compound (e.g., with different substituents on the aromatic rings), a QSRR study could be conducted to understand how structural modifications affect a particular reaction rate. Molecular descriptors can be quantum chemical in nature (e.g., atomic charges, HOMO/LUMO energies) or based on molecular topology and geometry. QSRR models have been successfully applied to predict the retention times of aromatic compounds in chromatography, which is related to their intermolecular interactions. nih.govnih.gov Such models could be developed to predict the reactivity of this compound and its analogs in various chemical transformations, providing a valuable tool for rational molecular design.

Role in the Synthesis of Complex Organic Molecules

Utilization as a Precursor in the Construction of Advanced Chemical Scaffolds

The aldehyde group in 4-Phenoxy-benzenepropanal could theoretically serve as a key functional handle for building more elaborate molecular frameworks. Aldehydes are versatile intermediates in a variety of carbon-carbon bond-forming reactions.

Potential Synthetic Transformations:

| Reaction Type | Reagents and Conditions | Resulting Scaffold Feature |

| Wittig Reaction | Phosphonium (B103445) ylides | Introduction of a carbon-carbon double bond, allowing for elongation and functionalization of the side chain. |

| Aldol (B89426) Condensation | Ketones or other aldehydes with acid or base catalysis | Formation of β-hydroxy carbonyl compounds, which are precursors to α,β-unsaturated systems and polyketide-like structures. |

| Grignard Reaction | Organomagnesium halides (R-MgX) | Conversion of the aldehyde to a secondary alcohol, introducing a new stereocenter and a point for further functionalization. |

| Reductive Amination | Amines and a reducing agent (e.g., NaBH3CN) | Formation of secondary or tertiary amines, incorporating nitrogen-containing functionalities essential for many bioactive scaffolds. |

Integration into the Synthesis of Bioactive Molecule Analogues (excluding biological evaluation)

In the synthesis of analogues of known bioactive molecules, this compound could be employed to introduce a specific pharmacophore or to act as a molecular spacer. The diaryl ether motif is present in a number of biologically active compounds, and the propanal side chain offers a reactive site for conjugation to other molecular fragments.

For instance, the synthesis of analogues of natural products or existing drugs could involve the modification of their structures to include the 4-phenoxyphenylpropyl moiety. This could be achieved through reactions such as reductive amination to link the aldehyde to an amino group within the target molecule, or through olefination reactions to form a carbon-carbon bond. The purpose of such integration would be to explore new chemical space and modify the physicochemical properties of the parent molecule, such as lipophilicity and conformational flexibility, without conducting a biological evaluation.

Application in the Design of Peptidomimetics and Other Complex Organic Architectures

Peptidomimetics are molecules designed to mimic the structure and function of peptides. nih.govupc.edubenthamscience.com The design of these molecules often involves replacing parts of a peptide with non-peptide moieties to improve properties like stability and bioavailability. nih.gov

The this compound structure could theoretically be incorporated into a peptidomimetic scaffold. The aromatic phenoxy group can mimic the side chains of aromatic amino acids like phenylalanine or tyrosine, while the propanal group, after suitable transformation (e.g., conversion to an amino or carboxylic acid group), could be integrated into a peptide-like backbone.

Potential Incorporation Strategies:

| Transformation of Propanal Group | Resulting Functionality | Role in Peptidomimetic |

| Oxidation to Carboxylic Acid | 4-Phenoxy-benzenepropanoic acid | Could act as an N-terminal capping group or a non-natural amino acid analogue after amination of the alpha-carbon. |

| Reductive Amination | 3-(4-Phenoxyphenyl)propan-1-amine | Could be used to replace an amino acid, providing a flexible, non-peptidic linker within the chain. |

| Conversion to β- or γ-amino acid | Amino acid analogue | Incorporation of these non-natural amino acids can induce specific secondary structures (e.g., turns or helices) in the peptidomimetic. |

These modifications would result in complex organic architectures that present the key pharmacophoric elements in a novel three-dimensional arrangement, a fundamental goal in the design of peptidomimetics. nih.gov However, it must be reiterated that no published studies have specifically demonstrated the use of this compound for these applications.

Future Research Perspectives and Emerging Areas

Development of Sustainable and Green Synthetic Routes for 4-Phenoxy-benzenepropanal

Traditional organic synthesis is often associated with the use of hazardous solvents, significant waste generation, and high energy consumption. The development of green and sustainable synthetic methodologies for this compound is a critical first step toward its environmentally responsible production and application. The principles of green chemistry provide a framework for designing cleaner and more efficient chemical processes.

Future research should focus on several key strategies:

Alternative Solvents: A shift away from conventional volatile organic compounds towards greener alternatives is paramount. Research into the use of water, supercritical fluids (like CO₂), ionic liquids, or bio-derived solvents could drastically reduce the environmental footprint of the synthesis. Water, being non-toxic and abundant, is an especially attractive medium for synthesis.

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions, often in aqueous environments. Future work could explore the discovery or engineering of enzymes, such as oxidoreductases or hydrolases, to catalyze key steps in the synthesis of this compound. This approach not only enhances sustainability but can also lead to higher purity products, which is particularly important in pharmaceutical applications.

Flow Chemistry: Continuous flow chemistry presents numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, and improved scalability. Implementing a flow synthesis for this compound could enable precise control over reaction parameters, potentially leading to higher yields and purity while minimizing waste and handling of hazardous intermediates.

| Metric | Hypothetical Traditional Route | Potential Green Route | Research Goal |

|---|---|---|---|

| Starting Materials | Petroleum-based precursors | Renewable feedstocks (e.g., phenol (B47542) and cinnamaldehyde (B126680) from lignin) | Develop pathways from bio-renewable sources |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Water, Supercritical CO₂, or Bio-solvents (e.g., Cyrene) | Eliminate the use of hazardous and volatile organic solvents |

| Catalyst | Stoichiometric inorganic base | Recyclable heterogeneous catalyst or enzyme (biocatalyst) | Improve catalyst efficiency, selectivity, and reusability |

| Energy Input | High temperature reflux | Mild conditions (room temperature) using flow chemistry or biocatalysis | Reduce overall energy consumption of the process |

| E-Factor (Waste/Product Ratio) | High (>25) | Low (<5) | Minimize waste generation to align with green chemistry principles |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is fundamental to modern chemical synthesis, and the development of novel catalysts is essential for improving the efficiency and selectivity of reactions leading to this compound.

Key areas for future catalytic research include:

Heterogeneous Catalysis: The use of solid-supported catalysts simplifies product purification and allows for catalyst recycling, a key tenet of green chemistry. Research could focus on designing mesoporous materials or supported metal nanoparticles that can efficiently catalyze the etherification and subsequent functional group transformations required for the synthesis.

Phase-Transfer Catalysis (PTC): PTC is a powerful technique for reactions involving reagents in immiscible phases, which is often the case in ether synthesis. Investigating novel phase-transfer catalysts, such as dual-site catalysts or recyclable polymer-supported systems, could significantly enhance reaction rates and yields under mild, environmentally benign conditions.

Bio-inspired and Organometallic Catalysts: Drawing inspiration from the active sites of enzymes, researchers can design synthetic catalysts that mimic their high efficiency and selectivity. The development of tailored organometallic complexes could provide precise control over the formation of the C-O ether bond and the manipulation of the propanal side chain, minimizing the formation of byproducts.

| Catalyst Type | Potential Application in Synthesis | Key Advantages | Primary Research Objective |

|---|---|---|---|

| Zeolite-Supported Catalysts | Ether synthesis from phenol and a suitable C3 synthon | Shape selectivity, thermal stability, recyclability | Optimize pore structure and acidity for high selectivity to this compound |

| Immobilized Organocatalysts | Aldol (B89426) or Michael reactions to build the propanal side chain | Metal-free, lower toxicity, high functional group tolerance | Develop highly active and stable immobilized catalysts for continuous flow processes |

| Novel Phase-Transfer Catalysts | Williamson ether synthesis under biphasic conditions | Mild reaction conditions, use of water, high yields | Design catalysts with high turnover numbers and easy separation from the product phase |

| Single-Atom Catalysts (SACs) | Selective hydrogenation or oxidation reactions | Maximum atom efficiency, unique reactivity and selectivity | Explore SACs for selective transformations of the aldehyde or aromatic rings |

Advancement in the Design of Advanced Functional Materials Incorporating the this compound Moiety

The unique combination of aromatic rings and a reactive aldehyde functional group makes this compound an attractive building block, or "moiety," for the synthesis of advanced functional materials.

Future research in this area could pursue:

Functional Polymers: The aldehyde group can be readily used in polymerization reactions or for grafting the molecule onto existing polymer backbones. This could lead to the development of new polymers with tailored properties. The phenoxy group may enhance thermal stability and chemical resistance, making these materials suitable for high-performance applications.

Cross-linked Resins and Coatings: The reactivity of the aldehyde allows it to act as a cross-linking agent, forming robust three-dimensional networks. This could be exploited to create durable thermosetting resins, protective coatings, and adhesives with enhanced performance characteristics.

Materials for Optics and Electronics: The two phenyl rings constitute a chromophore that might possess interesting photophysical properties. By incorporating this moiety into polymers, it may be possible to develop materials with specific refractive indices, fluorescence, or other optical properties for use in electronic displays or sensor technologies.

| Material Class | Potential Role of the Moiety | Targeted Properties | Potential Applications |

|---|---|---|---|

| Specialty Polyacetals or Polyesters | Monomer or co-monomer | High thermal stability, specific refractive index, improved adhesion | Engineering plastics, optical lenses, advanced adhesives |

| Functionalized Surfaces | Grafting agent via the aldehyde group | Modified surface energy, biocompatibility, sensor capabilities | Biomedical implants, chemical sensors, separation membranes |

| Photosensitive Resins | Photo-reactive component | Patternability upon light exposure, high resolution | Photoresists for microelectronics, 3D printing materials |

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The full potential of this compound can be realized through collaborative research that spans traditional disciplinary boundaries, particularly with materials science and supramolecular chemistry.

Materials Science Integration: A synergistic approach combining computational materials science with synthetic chemistry could accelerate the discovery of new materials. Predictive modeling can be used to forecast the properties (e.g., mechanical, thermal, optical) of polymers incorporating the this compound moiety, guiding synthetic efforts toward the most promising candidates.

Supramolecular Chemistry: The molecule possesses features conducive to forming ordered, non-covalent assemblies. The aromatic rings can engage in π-π stacking, while the oxygen atoms of the ether and aldehyde groups can act as hydrogen bond acceptors. Research in this area could explore the self-assembly of this compound or its derivatives into complex architectures such as liquid crystals, gels, or molecular capsules for applications in sensing, encapsulation, and controlled release. Supramolecular polymers, formed through reversible non-covalent bonds, could lead to self-healing or recyclable materials.

| Interdisciplinary Field | Key Concept | Research Focus for this compound | Potential Outcome |

|---|---|---|---|

| Computational Materials Science | Molecular Dynamics & DFT Simulations | Predicting polymer properties (e.g., glass transition temperature, modulus) based on the moiety's inclusion | Rational design of high-performance materials, reducing trial-and-error synthesis |

| Supramolecular Chemistry | Self-Assembly & Molecular Recognition | Investigating the formation of liquid crystals, organogels, or host-guest systems | Development of "smart" materials responsive to external stimuli (e.g., light, temperature) |

| Polymer Physics | Structure-Property Relationships | Correlating the molecular structure of derived polymers with their macroscopic physical properties | Fundamental understanding to guide the synthesis of materials with precisely controlled characteristics |

Q & A

Q. What synthetic methodologies are recommended for 4-Phenoxy-benzenepropanal, and how can reaction parameters be optimized for higher yields?

Methodological Answer: The synthesis of this compound typically involves Friedel-Crafts alkylation or palladium-catalyzed coupling reactions. Key optimization steps include:

- Catalyst Selection : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions or Pd(PPh₃)₄ for cross-coupling, as described in analogous synthesis protocols for phenoxy-substituted aromatics .

- Solvent Systems : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency by stabilizing intermediates .

- Temperature Control : Maintain temperatures between 60–80°C to balance reaction kinetics and byproduct formation .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is critical for isolating the pure product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation address common pitfalls?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify the propionaldehyde proton (δ 9.5–10.0 ppm) and phenoxy aromatic protons (δ 6.8–7.5 ppm). Overlapping signals may require 2D-COSY for resolution .

- ¹³C NMR : Confirm the carbonyl carbon (δ 190–200 ppm) and aromatic carbons (δ 110–160 ppm) .

- IR Spectroscopy : Look for C=O stretching (≈1700 cm⁻¹) and C-O-C ether vibrations (≈1250 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ with a deviation < 2 ppm .

Advanced Research Questions

Q. How can contradictory data in physicochemical property measurements (e.g., solubility, logP) be systematically addressed?

Methodological Answer:

- Reproducibility Checks : Standardize solvent purity (e.g., HPLC-grade) and temperature (±0.1°C) during measurements .

- Statistical Analysis : Apply Bland-Altman plots to assess inter-lab variability or Grubbs’ test to identify outliers .

- Computational Validation : Compare experimental logP values with predictions from software like ChemAxon or ACD/Labs to identify methodological biases .

Q. What safety protocols are essential for handling this compound, particularly regarding storage and toxicity mitigation?

Methodological Answer:

- Storage : Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid polypropylene containers due to adsorption risks .

- PPE : Use nitrile gloves (EN374-certified) and safety goggles; fume hoods are mandatory during synthesis .

- Waste Disposal : Neutralize aldehyde residues with sodium bisulfite before aqueous disposal .

Q. What strategies are effective for designing this compound derivatives to study structure-activity relationships (SAR)?

Methodological Answer:

- Functional Group Modification :

- Introduce electron-withdrawing groups (e.g., –NO₂) to the phenyl ring to alter electrophilicity .

- Replace the propionaldehyde chain with ester or amide groups to modulate bioavailability .

- Bioisosteric Replacement : Substitute the phenoxy group with thioether or sulfone moieties to assess metabolic stability .

- In Silico Screening : Use molecular docking (AutoDock Vina) to prioritize derivatives with predicted binding affinities to target enzymes .

Q. How can researchers reconcile discrepancies in biological activity data across in vitro and in vivo studies?

Methodological Answer:

- Dose-Response Calibration : Ensure in vitro concentrations align with physiologically achievable plasma levels .

- Metabolite Profiling : Use LC-MS to identify active metabolites in vivo that may explain enhanced or reduced activity .

- Control for Species-Specific Factors : Compare cytochrome P450 isoform expression between test models to contextualize metabolic differences .

Data Analysis & Interpretation

Q. What frameworks are recommended for interpreting unexpected results in catalytic applications of this compound?

Methodological Answer:

- Mechanistic Probes : Introduce radical scavengers (e.g., TEMPO) to test for radical intermediates in catalytic cycles .

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps .

- Cross-Validation : Replicate experiments under inert (glovebox) vs. ambient conditions to assess oxygen/moisture sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.